molecular formula C19H21N3O3 B5852997 [4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B5852997
M. Wt: 339.4 g/mol
InChI Key: AJYXPXBNHHDDHV-UHFFFAOYSA-N
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Description

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone is an organic compound that features a piperazine ring substituted with a 4-methylphenylmethyl group and a 4-nitrophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with 1-(4-methylbenzyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and potentially continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in [4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone can undergo reduction to form an amine group.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: [4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-aminophenyl)methanone.

    Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of [4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can be reduced to an amine, which may then interact with enzymes or receptors in biological systems. The piperazine ring can also interact with various biological targets, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • 4-Methoxyphenethylamine
  • Methyl 4-aminobenzoate

Uniqueness

What sets [4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone apart from similar compounds is its unique combination of a piperazine ring with both a 4-methylphenylmethyl group and a 4-nitrophenylmethanone group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)19(23)17-6-8-18(9-7-17)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYXPXBNHHDDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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